3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone
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Overview
Description
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-methoxyphenol and 4’-methoxypropiophenone.
Mitsunobu Reaction: The first step employs the Mitsunobu reaction between 4-bromo-2-methoxyphenol and diisopropylazodicarboxylate (DIAD) to form an intermediate compound.
Azide-Alkyne Cycloaddition:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The triazole ring is reduced to dihydrotriazoles.
Substitution: The aromatic ring is substituted with nitro or halogen groups
Scientific Research Applications
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. .
Biological Research: It is used as a probe to study enzyme interactions and binding mechanisms due to its triazole moiety.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms, leading to variations in their chemical and biological properties.
Uniqueness
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
CAS No. |
108664-53-5 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-methoxy-1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-18-7-12(16-9-14-8-15-16)13(17)10-3-5-11(19-2)6-4-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
CGKBFQNXHHEDCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)C1=CC=C(C=C1)OC)N2C=NC=N2 |
Origin of Product |
United States |
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